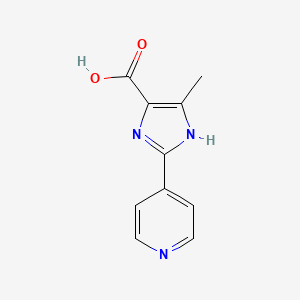
5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further enhancing its biological activity .
Comparación Con Compuestos Similares
Imidazole: A simpler structure with similar chemical properties.
Pyridine: Shares the pyridine ring but lacks the imidazole moiety.
Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.
Uniqueness: 5-Methyl-2-pyridin-4-yl-3H-imidazole-4-carboxylic acid is unique due to the combination of both pyridine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-methyl-2-pyridin-4-yl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
QVMGFXPOIYNXSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


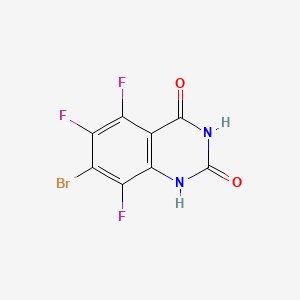
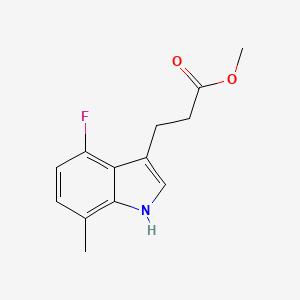
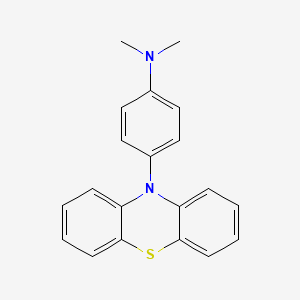


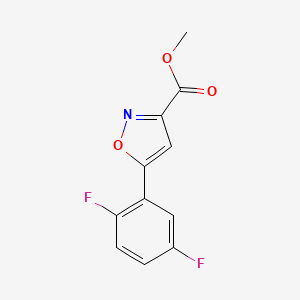
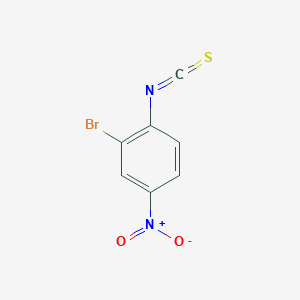
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)

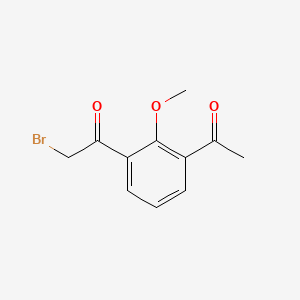


![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)

